molecular formula C15H22O2 B3026872 Curcumadione CAS No. 116425-36-6

Curcumadione

Cat. No.: B3026872
CAS No.: 116425-36-6
M. Wt: 234.33 g/mol
InChI Key: JWUVBGKPYDWLJC-UHFFFAOYSA-N
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Description

Curcumadione is a sesquiterpenoid compound derived from the rhizomes of Curcuma species, particularly Curcuma comosa . It is known for its unique chemical structure and potential pharmacological properties. This compound has garnered interest due to its presence in traditional medicine and its potential therapeutic applications.

Mechanism of Action

Target of Action

Curcumadione, also known as curcumin, is a highly pleiotropic molecule that exhibits antibacterial, anti-inflammatory, hypoglycemic, antioxidant, wound-healing, and antimicrobial activities . It has been investigated for the treatment and supportive care of various clinical conditions including proteinuria, breast cancer, multiple myeloma, depression, and Non-Small Cell Lung Cancer (NSCLC) .

Mode of Action

This compound acts as a scavenger of oxygen species, such as hydroxyl radical, superoxide anion, and singlet oxygen, and inhibits lipid peroxidation as well as peroxide-induced DNA damage . It mediates potent anti-inflammatory agent and anti-carcinogenic actions via modulating various signaling molecules .

Biochemical Pathways

The pathway to curcuminoids, which includes this compound, utilizes two cinnamoyl CoAs and one malonyl CoA . Hydroxy- and methoxy-functional groups on the aromatic rings are introduced after the formation of the curcuminoid skeleton .

Pharmacokinetics

Despite proven efficacy against numerous experimental models, poor bioavailability due to poor absorption, rapid metabolism, and rapid systemic elimination have been shown to limit the therapeutic efficacy of this compound .

Result of Action

Intravenous application of this compound to rats resulted in an increase in bile flow by 80 and 120% . In the rat model of inflammation, this compound was shown to inhibit edema formation . In nude mice that had been injected subcutaneously with prostate cancer cells, administration of this compound caused a marked decrease in the extent of cell proliferation, a significant increase of apoptosis, and micro-vessel density .

Action Environment

The stability of this compound against degradation, its bioaccessibility in the gastrointestinal (GI) tract, and its controlled release at various locations can be enhanced based on changes in environmental conditions . Various nanoparticles prepared from minerals, proteins, and polysaccharides show potential for stabilizing the this compound-loaded emulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Curcumadione can be synthesized through various organic synthesis methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires specific catalysts and controlled temperatures to ensure the desired product yield .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from the rhizomes of Curcuma species. The extraction process includes drying, grinding, and solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: Curcumadione undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized sesquiterpenoids, while reduction can produce reduced sesquiterpenoid derivatives .

Comparison with Similar Compounds

Properties

IUPAC Name

6-methyl-5-(3-oxobutyl)-2-propan-2-ylidenecyclohept-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-10(2)14-8-7-13(6-5-12(4)16)11(3)9-15(14)17/h7,11H,5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWUVBGKPYDWLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C(=C(C)C)CC=C1CCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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